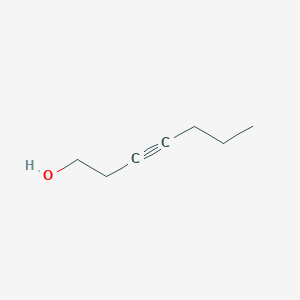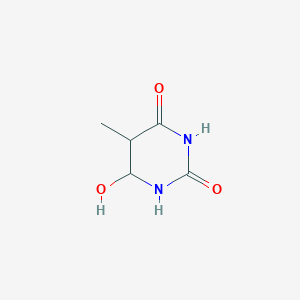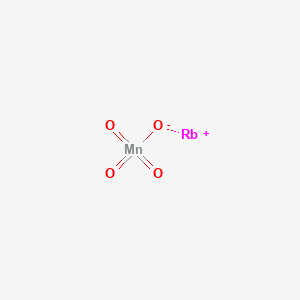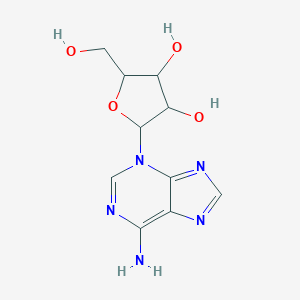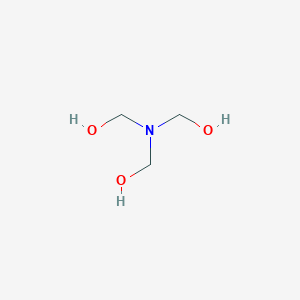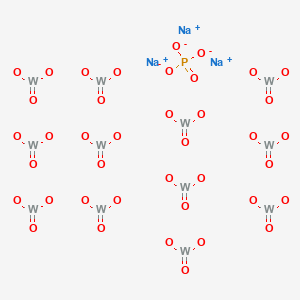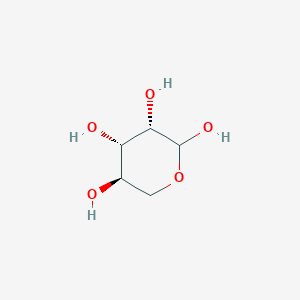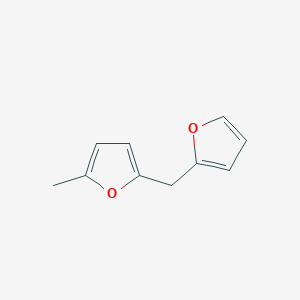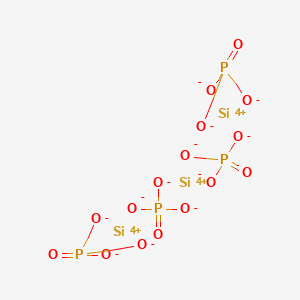
Silicon phosphate (Si3(PO4)4)
Vue d'ensemble
Description
Silicon phosphate (Si3(PO4)4) is a chemical compound . It is a type of ceramic material that has high thermal stability, chemical resistance, and mechanical strength. It usually appears as a white powder or crystal .
Synthesis Analysis
Silicon phosphate has been synthesized using various methods. One method involves the reaction of phosphoric acid and silicic acid at high temperatures, with nitric acid or sodium hydroxide used as a catalyst .Molecular Structure Analysis
The molecular formula of Silicon phosphate is Si3(PO4)4 . Its average mass is 488.332 Da .Chemical Reactions Analysis
The reactions of Si3(PO4)4 with CaO and MgO at high temperatures up to 1150 °C yield silicon phosphate glass, Me3(PO4)2, Me2P2O7, and α-cristobalite, depending on the temperature, the heating time, and the MeO/Si3(PO4)4 molar ratio .Physical And Chemical Properties Analysis
Silicon phosphate is a crystal, usually appearing as a white powder or crystalline . It has a high melting point and thermal stability . It can be dissolved in water, and the solution is weakly acidic .Applications De Recherche Scientifique
NMR Analysis of Silicon Phosphates : A study by Hartmann et al. (1996) used 31P MAS NMR to determine the chemical shift tensors of crystalline silicon phosphates, including Si3(PO4)4. This research provides valuable insights into the structure and phases of silicon phosphates, relevant in materials science and ceramic engineering (Hartmann, Jana, Vogel, & Jäger, 1996).
Hydrolysis in Alkaline Solutions : Saeki, Narita, and Naito (1984) investigated the hydrolysis of silicon phosphate in alkaline solutions, which is relevant for understanding its behavior as a hardener in alkali silicate adhesives. This study contributes to the knowledge of silicon phosphate's stability and reactivity in different environments (Saeki, Narita, & Naito, 1984).
Sintering in Bioceramics : Reid et al. (2005) explored the sintering of silicon-doped calcium phosphate ceramics. This research is significant in the development of bioceramics, particularly in applications related to bone repair and implants (Reid, Pietak, Sayer, Dunfield, & Smith, 2005).
Reactions with Metal Oxides : Narita, Sango, and Naito (1985) studied the reactions of Si3(PO4)4 with various metal oxides at high temperatures, leading to the formation of silicon phosphate glass and other compounds. This research is relevant for high-temperature material processing and the synthesis of new materials (Narita, Sango, & Naito, 1985).
Silicon Substitution in Bioceramics : Pietak and Sayer (2006) investigated the thermoluminescence in silicon-stabilized tricalcium phosphate bioceramic, which is important for understanding the properties of bioceramics with silicon additives. This research contributes to the development of advanced materials for medical applications (Pietak & Sayer, 2006).
Synthesis of Silicocarnotite : Serena, Sainz, and Caballero (2014) described a method for the synthesis of silicocarnotite, a material closely related to silicon phosphate, using tricalcium phosphate and dicalcium silicate. This research is important for the development of new biomaterials (Serena, Sainz, & Caballero, 2014).
Propriétés
IUPAC Name |
silicon(4+);tetraphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H3O4P.3Si/c4*1-5(2,3)4;;;/h4*(H3,1,2,3,4);;;/q;;;;3*+4/p-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUBVTJUEUUZMR-UHFFFAOYSA-B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Si+4].[Si+4].[Si+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O16P4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872568 | |
| Record name | Silicon phosphate (Si3(PO4)4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals | |
| Record name | Silicon phosphate (Si3(PO4)4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Silicon phosphate (Si3(PO4)4) | |
CAS RN |
12037-47-7 | |
| Record name | Silicon phosphate (Si3(PO4)4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicon phosphate (Si3(PO4)4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicon phosphate (Si3(PO4)4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicon orthophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




